Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-
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Overview
Description
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is a specialized organic compound that features a benzaldehyde core substituted with a methoxy group and a trimethylsilyl-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of 3-methoxybenzaldehyde with a trimethylsilyl-propynyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylsilyl-propynyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Benzaldehyde, 3-methoxy-: A simpler analog lacking the trimethylsilyl-propynyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the trimethylsilyl-propynyl group.
Benzaldehyde, 2,3,4-trimethoxy-: Features multiple methoxy groups but lacks the trimethylsilyl-propynyl group.
Properties
CAS No. |
212841-98-0 |
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Molecular Formula |
C14H18O2Si |
Molecular Weight |
246.38 g/mol |
IUPAC Name |
3-methoxy-2-(3-trimethylsilylprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2Si/c1-16-14-9-5-7-12(11-15)13(14)8-6-10-17(2,3)4/h5,7,9,11H,8H2,1-4H3 |
InChI Key |
NRXHJCAVSGZGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC#C[Si](C)(C)C)C=O |
Origin of Product |
United States |
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